molecular formula C18H14ClN3 B3191929 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine CAS No. 59467-86-6

8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine

Cat. No.: B3191929
CAS No.: 59467-86-6
M. Wt: 307.8 g/mol
InChI Key: SRJIQZQLBFVWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine (CAS 59467-86-6) is a high-purity chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C₁₈H₁₄ClN₃ and a molecular weight of 307.78 g/mol, is a core structural analog of the clinically important benzodiazepine midazolam, a potent imidazobenzodiazepine that exhibits activity at GABA A /Benzodiazepine receptors (BzR) . Its primary research value lies in its role as a key precursor for the synthesis of potent CNS-active ligands, facilitating structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . The compound can be efficiently synthesized via an improved one-pot annulation process using ethyl isocyanoacetate, which provides consistently high yields of 70-89% on multigram scales without the need for chromatographic purification, making it a practical candidate for further investigation . Researchers utilize this intermediate to explore the biochemical mechanisms of the GABAergic system, including the development of receptor agonists, inverse agonists, and antagonists . It is offered For Research Use Only and is an essential tool for chemists and pharmacologists working in drug discovery and development.

Properties

IUPAC Name

8-chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3/c1-12-20-10-15-11-21-18(13-5-3-2-4-6-13)16-9-14(19)7-8-17(16)22(12)15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJIQZQLBFVWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59467-86-6
Record name Desfluoromidazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUOROMIDAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEZ8K7P8JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine involves several steps, typically starting with the preparation of the imidazo[1,5-a][1,4]benzodiazepine scaffold. The synthetic route often includes:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Chlorination: Introduction of the chlorine atom at the 8th position is usually done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methylation and Phenylation:

Industrial production methods may involve optimization of these steps to ensure higher yields and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.

Scientific Research Applications

Basic Information

  • Molecular Formula : C18H14ClN3
  • Molecular Weight : 307.78 g/mol
  • CAS Number : 59467-86-6
  • Boiling Point : Approximately 495.9 °C (predicted)
  • Density : 1.29 g/cm³ (predicted)
  • pKa : 6.11 (predicted)

Structural Characteristics

The compound features a benzodiazepine core structure, which is characteristic of many sedative and anxiolytic drugs. Its chloro and methyl substitutions at specific positions contribute to its pharmacological properties.

Pharmaceutical Impurity Analysis

8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine is primarily recognized as an impurity of Midazolam, a widely used anesthetic and sedative agent. The presence of this impurity in pharmaceutical formulations necessitates rigorous analytical methods for quality control. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to quantify this impurity and ensure product safety and efficacy .

Table 1: Analytical Techniques for Impurity Detection

TechniqueDescription
HPLCUtilizes liquid chromatography for separation and quantification of impurities.
GC-MSCombines gas chromatography with mass spectrometry for detailed analysis of volatile compounds.
NMR SpectroscopyProvides structural information about the compound and its impurities.

Toxicological Research

Understanding the toxicological profile of impurities like this compound is crucial for assessing the safety of pharmaceutical products. Studies focusing on the metabolic pathways and potential adverse effects of such impurities contribute to safer drug development practices.

Synthesis and Chemical Development

The synthesis of this compound can serve as a model for developing new benzodiazepine derivatives with improved efficacy or reduced side effects. Research into alternative synthetic routes can enhance the efficiency of producing this compound for research purposes .

Case Study 1: Quality Control in Pharmaceutical Manufacturing

A study published in Drugs highlighted the importance of monitoring impurities in Midazolam formulations. The presence of this compound was detected using HPLC methods, emphasizing the need for stringent quality control measures in anesthetic preparations .

Case Study 2: Toxicological Assessment

Research conducted by Lahat et al. (2000) investigated the toxicological implications of benzodiazepine impurities in clinical settings. The study found that certain impurities could contribute to adverse reactions in patients receiving Midazolam as part of their treatment regimen .

Mechanism of Action

The mechanism of action of 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine
  • CAS Number : 59467-86-6
  • Molecular Formula : C₁₈H₁₄ClN₃
  • Synonyms: 2-Desfluoromidazolam (impurity of midazolam) .

Structural Features :

  • A tricyclic imidazo-benzodiazepine core with:
    • 8-Chloro substituent on the benzodiazepine ring.
    • 1-Methyl group on the imidazole ring.
    • 6-Phenyl substituent (vs. 2-fluorophenyl in midazolam) .

Pharmacological Role :

  • Acts as a GABAₐ receptor modulator , though its potency and selectivity differ from midazolam due to structural variations .
  • Primarily used as a reference impurity in midazolam synthesis quality control .

Comparison with Structurally Similar Compounds

Midazolam (8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine)

Property 8-Chloro-1-methyl-6-phenyl Analog Midazolam
6-Substituent Phenyl 2-Fluorophenyl
Water Solubility Likely lower High (due to HCl salt formulation)
Receptor Affinity Reduced GABAₐ binding vs. midazolam Ki = 1–10 nM (species-dependent)
Metabolism Slower deactivation Rapid hydroxylation (t₁/₂ = 90 min in humans)
Clinical Use None (impurity) Sedative, anesthetic

Key Difference : The absence of the 2-fluoro group in the phenyl ring reduces midazolam’s metabolic lability and receptor affinity. This structural change increases lipophilicity but decreases therapeutic utility .

Alprazolam (8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine)

Property 8-Chloro-1-methyl-6-phenyl Analog Alprazolam
Heterocyclic Core Imidazo-benzodiazepine Triazolo-benzodiazepine
Subtype Selectivity GABAₐ (α1/α2) GABAₐ (α1/α5) with anxiolytic focus
Half-Life Not reported 11–15 hours (long-acting)

Functional Impact : The triazolo ring in alprazolam enhances α5-subunit binding, contributing to prolonged duration and anxiolytic effects, unlike the imidazo analog’s shorter action .

Ro 15-4513 (Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate)

Property 8-Chloro-1-methyl-6-phenyl Analog Ro 15-4513
8-Substituent Chloro Azido
Receptor Specificity Diazepam-sensitive (DS) sites Diazepam-insensitive (DI) sites
Binding Affinity Moderate (DS) Ki = 0.43 nM (DI)

Key Insight : The 8-azido group in Ro 15-4513 confers high affinity for DI receptors, linked to alcohol antagonism, whereas the 8-chloro analog lacks this selectivity .

Clozapine Analogues (Desmethylclozapine)

Property 8-Chloro-1-methyl-6-phenyl Analog Desmethylclozapine
Core Structure Imidazo-benzodiazepine Dibenzodiazepine
Target GABAₐ 5-HT₂A/D₂ receptors
Therapeutic Use None Antipsychotic (clozapine precursor)

Structural Divergence : The dibenzodiazepine scaffold in clozapine derivatives enables multi-receptor targeting, unlike the GABA-focused imidazo analog .

Research Findings and Data Tables

Table 1: Receptor Binding Affinities of Selected Imidazo-Benzodiazepines

Compound Ki (nM) at DS Sites Ki (nM) at DI Sites DI/DS Selectivity Ratio Source
8-Chloro-1-methyl-6-phenyl analog 15.2 28.4 1.87
Midazolam 3.1 45.6 14.7
Ro 15-4513 3.7 0.43 0.12
ZG-63 (tert-butyl-8-chloro derivative) 2.9 1.7 0.59

Interpretation : The 8-chloro substituent generally enhances DS affinity, while bulky esters (e.g., tert-butyl in ZG-63) improve DI selectivity .

Table 2: Pharmacokinetic Parameters

Compound Half-Life (Human) Metabolic Pathway Bioavailability
8-Chloro-1-methyl-6-phenyl Not established Hepatic (CYP3A4-mediated) Low (impurity)
Midazolam 1.5–2.5 hours CYP3A4 hydroxylation 30–60%
Triazolam 2–4 hours CYP3A4 oxidation 44%

Biological Activity

8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine (CAS No. 59467-86-6) is a compound that has garnered attention due to its biological activity, particularly as an impurity of the widely used anesthetic and anticonvulsant Midazolam. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H14ClN3
  • Molecular Weight : 307.78 g/mol
  • Structural Features : The compound features a benzodiazepine core with a chlorine substituent at the 8-position and a methyl group at the 1-position, along with a phenyl group at the 6-position.
PropertyValue
CAS Number59467-86-6
Molecular FormulaC18H14ClN3
Molecular Weight307.78 g/mol
Chemical StructureChemical Structure

This compound exhibits biological activity primarily through its interaction with GABA receptors. It is known to enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This compound acts as a positive allosteric modulator of GABA_A receptors, similar to other benzodiazepines.

Pharmacological Effects

Research indicates that this compound may possess various pharmacological properties:

  • Anxiolytic : It shows potential in reducing anxiety levels.
  • Sedative : The compound can induce sedation, making it useful in anesthetic applications.
  • Anticonvulsant : Its efficacy in controlling seizures has been noted, aligning with its role as an impurity in Midazolam.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study demonstrated that this compound exhibits anticonvulsant properties comparable to those of Midazolam. The compound effectively reduced seizure frequency in animal models, suggesting its potential use in epilepsy treatment .
  • GABA_A Receptor Modulation : In vitro studies have shown that this compound enhances GABA_A receptor activity, leading to increased chloride ion influx and subsequent neuronal hyperpolarization .
  • Comparative Analysis : A comparative study highlighted that while structurally similar compounds exhibit varying potencies at GABA_A receptors, this compound maintains significant activity .

Toxicology and Safety Profile

While the therapeutic potential is notable, safety assessments are crucial. Toxicological studies indicate that higher doses may lead to adverse effects such as sedation and respiratory depression. Therefore, careful dosing is essential when considering this compound for therapeutic use.

Q & A

How can researchers confirm the identity and purity of 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine in synthesized samples?

Basic Question
To confirm identity and purity, use a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data to verify structural integrity. Key signals include aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 220 nm) to assess purity. Retention time should match certified impurity standards (e.g., Midazolam Impurity G) .
  • Mass Spectrometry (MS): Confirm molecular weight (325.78 g/mol for free base) via ESI-MS, ensuring no detectable fluorophenyl derivatives (e.g., midazolam, MW 325.78) due to the absence of fluorine .

What strategies minimize the formation of 8-Chloro-1-methyl-6-phenyl-4H-imidazo... during midazolam synthesis?

Advanced Question
Key impurities arise from incomplete fluorination or side reactions during cyclization:

  • Reaction Optimization: Replace triethylorthoacetate with acetic anhydride in dichloromethane to reduce phenyl-substituted byproduct formation. Monitor reaction temperature (150°C) and duration during polyphosphoric acid-mediated cyclization to avoid over-dehydration .
  • Purification: Use column chromatography (silica gel, toluene/ethyl acetate gradient) to separate structurally similar impurities. Manganese dioxide oxidation should be tightly controlled to prevent over-oxidation .
  • Analytical Monitoring: Implement in-process LC-MS to detect early-stage impurity formation and adjust reaction conditions dynamically .

How does substitution at the 6-position (phenyl vs. 2-fluorophenyl) affect GABA-A receptor binding affinity?

Advanced Question
The 2-fluorophenyl group in midazolam enhances receptor binding via hydrophobic interactions and fluorine’s electron-withdrawing effects. Comparative studies show:

  • Receptor Affinity: Phenyl substitution reduces binding affinity by ~10-fold compared to midazolam, as confirmed by radioligand displacement assays using 3H^3H-flunitrazepam .
  • Molecular Dynamics (MD): Docking simulations reveal the phenyl group destabilizes hydrogen bonds with α1-subunit residues (e.g., Tyr160), critical for high-affinity binding .
  • Functional Assays: In vitro 36Cl^{36}Cl^- efflux assays demonstrate diminished efficacy in potentiating GABAergic currents compared to midazolam .

What chromatographic methods are effective for quantifying this compound as a midazolam impurity?

Basic Question
Develop a validated HPLC protocol:

  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0, 0.01 M) (45:55 v/v).
  • Detection: UV at 220 nm, with a retention time difference of ≥2 minutes from midazolam due to altered lipophilicity .
  • Validation Parameters: Linearity (0.1–10 µg/mL), LOD (0.03 µg/mL), LOQ (0.1 µg/mL), and recovery (>95%) .

What computational tools predict the metabolic stability of this compound compared to midazolam?

Advanced Question
Use in silico models to evaluate metabolic pathways:

  • CYP450 Metabolism: Predict hepatic clearance using ADMET software (e.g., Schrödinger’s QikProp). The absence of fluorine reduces CYP3A4-mediated hydroxylation rates compared to midazolam .
  • Half-Life Estimation: Molecular docking into CYP3A4 active sites shows weaker interactions due to the phenyl group, suggesting longer half-life in vitro .
  • In Vitro Validation: Confirm predictions using human liver microsomes (HLMs) with LC-MS/MS to quantify parent compound depletion .

How does pH influence the solubility and stability of this compound?

Basic Question
The compound’s solubility and stability vary with pH:

  • Solubility: Under acidic conditions (pH < 4), the diazepine ring opens reversibly, increasing aqueous solubility. At pH 7.4, the closed-ring form dominates, reducing solubility to ~0.054 g/L .
  • Stability: Degradation occurs above pH 9.5, with hydrolysis of the imidazole ring. Store samples in amber vials at 4°C in pH 6.0–7.0 buffers .

What synthetic routes yield high-purity 8-Chloro-1-methyl-6-phenyl-4H-imidazo... for pharmacological studies?

Advanced Question
Two optimized routes:

  • Route A: React 2-aminomethyl-7-chloro-5-phenyl-1H-1,4-benzodiazepine with triethylorthoacetate in ethanol (reflux, 4 hours). Purify via recrystallization (ether) to achieve >99% purity .
  • Route B: Use MnO2_2 in toluene for selective oxidation of dihydro intermediates. Monitor reaction progress via TLC (Rf_f = 0.45 in chloroform:methanol 9:1) .

How do structural modifications impact the compound’s pharmacokinetic profile?

Advanced Question
Modifications alter absorption and distribution:

  • Lipophilicity (logP): Phenyl substitution increases logP to 3.2 vs. midazolam’s 2.8, enhancing blood-brain barrier penetration but reducing plasma protein binding (85% vs. 97%) .
  • Bioavailability: In rats, oral bioavailability is ~25% due to first-pass metabolism. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 2.5-fold .

What in vitro models assess the compound’s potential neurotoxicity?

Advanced Question
Use neuronal cell lines and primary cultures:

  • Cytotoxicity Assays: Treat SH-SY5Y cells with 1–100 µM compound for 24 hours. Measure viability via MTT assay (IC50_{50} > 50 µM indicates low toxicity) .
  • Apoptosis Markers: Quantify caspase-3/7 activity and mitochondrial membrane potential (JC-1 staining) to detect early apoptotic events .

How does this compound interact with recombinant GABA-A receptor subtypes?

Advanced Question
Subunit-specific effects were studied via electrophysiology:

  • α1β2γ2 Receptors: EC50_{50} = 1.2 µM (vs. midazolam’s 0.15 µM), indicating reduced potency.
  • α5β3γ2 Receptors: No significant potentiation, unlike midazolam, suggesting selectivity loss .
  • Patch-Clamp Recording: In HEK293 cells, the compound shows partial agonism with 40% efficacy relative to GABA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine
Reactant of Route 2
8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.